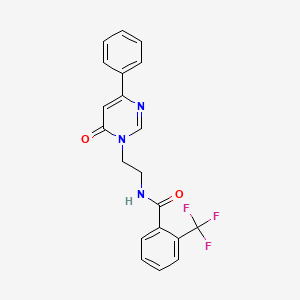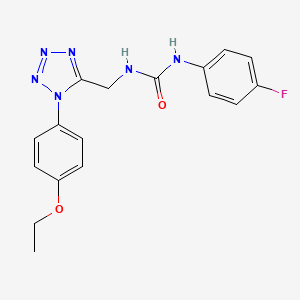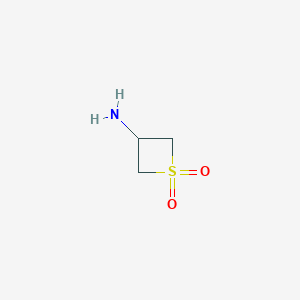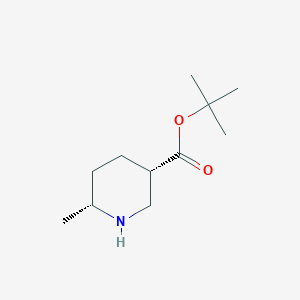
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the papers. For instance, paper describes the synthesis of delta opioid receptor agonists by modifying the piperazine ring of SNC-80 with a piperidine ring. Two general approaches for synthesis are dehydration of benzhydryl alcohols and Suzuki coupling reactions. Similarly, paper reports the synthesis of benzamide derivatives using 4-aminophenazone, indicating the versatility of benzamide synthesis methods. Paper details the synthesis of antipyrine derivatives with good yields, and paper discusses the synthesis of a specific benzamide compound characterized by various spectroscopic methods. Paper describes the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide, showcasing the reactivity of such compounds in heterocyclic synthesis. Paper mentions the synthesis of benzamide derivatives from substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. Paper provides an X-ray structure characterization and DFT calculations of antipyrine derivatives. Paper compares the experimental X-ray diffraction data with optimized geometrical structures obtained from DFT calculations. These analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of benzamide derivatives in chemical reactions is highlighted in several papers. Paper discusses the reactivity of N-1-Naphthyl-3-oxobutanamide in the synthesis of various heterocyclic compounds. Paper describes aldol condensation reactions to form substituted benzamide derivatives, which are then tested for antimicrobial activity. These reactions demonstrate the potential of benzamide derivatives to undergo various transformations, leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined through various analytical techniques. Paper discusses the electronic properties, such as energies, excitation energies, and oscillator strengths, computed with TDDFT-B3LYP methodology. Paper analyzes the solid-state structures through Hirshfeld surface analysis, indicating the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies. These properties are essential for understanding the behavior of benzamide derivatives in different environments and their potential applications.
Relevant Case Studies
While the papers do not provide direct case studies on "N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide," they do offer insights into the biological applications of similar compounds. For example, paper screens benzamide derivatives for their inhibitory potential against various enzymes, and paper evaluates the antibacterial and antifungal activity of synthesized compounds. These studies are indicative of the potential medicinal chemistry applications of benzamide derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including substituted benzamides, have been a significant area of research. For instance, Laxmi et al. (2019) synthesized substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives and evaluated their antimicrobial activity. These derivatives showed significant antibacterial and antifungal activity, indicating their potential as leads for the development of new antimicrobial agents (Laxmi, Ravi, & Nath, 2019).
Solid-Phase Synthesis
Meisenbach et al. (2003) demonstrated the scalability of solid-phase synthesis for a pyrimidine derivative, highlighting the method's efficiency in producing compounds with high purity and yield. This approach facilitates the rapid synthesis of derivatives for early development demands, underscoring the importance of solid-phase synthesis in medicinal chemistry research (Meisenbach, Allmendinger, & Mak, 2003).
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. These compounds exhibited potential as anticancer agents and as inhibitors of the 5-lipoxygenase enzyme, suggesting their usefulness in developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Polyethylene Synthesis
Kretschmer et al. (2010) investigated the use of yttrium-catalyzed reactions for synthesizing terminal functionalized polyethylene. This study opens up avenues for creating diverse polymer chemistry from long-chain alcohols derived from polyethylene, indicating the broad applicability of pyrimidine derivatives in materials science (Kretschmer, Bauer, Hessen, & Kempe, 2010).
properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-9-5-4-8-15(16)19(28)24-10-11-26-13-25-17(12-18(26)27)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUPRBATFXGALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)



![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)
![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)